7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid
Description
7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a unique pyrano-indole structure, which contributes to its diverse chemical and biological properties.
Properties
IUPAC Name |
7-oxo-3H-pyrano[3,2-e]indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4/c14-11-4-1-6-7-5-9(12(15)16)13-8(7)2-3-10(6)17-11/h1-5,13H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPKLZYBDZWDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C3=C(C=C2)NC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466548 | |
| Record name | Pyrano[3,2-e]indole-2-carboxylic acid, 3,7-dihydro-7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343595-31-3 | |
| Record name | Pyrano[3,2-e]indole-2-carboxylic acid, 3,7-dihydro-7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indole Derivative Functionalization
The foundational strategy for constructing pyrano-indole systems involves functionalizing pre-existing indole scaffolds. Indole-2-carboxylic acid serves as a primary precursor due to its carboxyl group’s versatility in cyclization reactions. Early methods employed acid-catalyzed intramolecular esterification, though yields remained suboptimal (<40%) due to competing polymerization side reactions.
Fischer Indole Synthesis Adaptations
Modifications of the Fischer indole synthesis have been explored, particularly for introducing substituents at the indole C-3 position. However, the method’s high-temperature requirements (180–200°C) often degrade the nascent pyran ring, limiting its utility for 7-oxo derivatives.
Mn(III)-Mediated Oxidative Cyclization
Reaction Mechanism and Key Steps
The Mn(OAc)₃·2H₂O-mediated oxidative coupling represents the most efficient route to this compound (Fig. 1). The process involves three critical phases:
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Ligand Exchange : Indole-2-carboxylic acid coordinates with Mn(III), forming a reactive enolate complex.
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Single Electron Transfer (SET) : Mn(III) oxidizes the indole moiety, generating a radical cation at C-3.
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Cyclization : The radical intermediate undergoes 6-endo-trig cyclization with the carboxylate group, forming the pyran ring.
Optimized Reaction Conditions
Recent studies demonstrate that solvent composition drastically affects yield and reaction rate (Table 1). A 1:4 v/v acetic acid/formic acid mixture achieves 89% yield at ambient temperature, outperforming pure acetic acid systems (62%).
Table 1: Solvent Effects on Cyclization Efficiency
| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | AcOH | 25 | 24 | 62 |
| 2 | HCO₂H | 25 | 18 | 75 |
| 3 | AcOH/HCO₂H (1:4) | 25 | 6 | 89 |
| 4 | AcOH/HCO₂H (1:1) | 25 | 10 | 81 |
Data adapted from HETEROCYCLES, Vol. 97.
Advanced Catalytic Strategies
Sequential Oxidative Coupling
A two-step protocol enhances selectivity for the 7-oxo derivative:
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Coupling : Indole-2-carboxylic acid reacts with 1,1-diphenylethene in AcOH/HCO₂H (1:4) at 25°C.
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Oxidation : Mn(OAc)₃·2H₂O (2.2 equiv.) oxidizes the intermediate to the ketone.
This method suppresses over-oxidation products (<5% yield of 3a-type byproducts).
Substituent Compatibility
Halogenated indoles exhibit distinct reactivity patterns:
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5-Chloroindole-2-carboxylic acid : 84% yield (Entry 12)
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5-Fluoroindole-2-carboxylic acid : 79% yield (Entry 13)
Electron-withdrawing groups stabilize the radical intermediate, accelerating cyclization.
Purification and Characterization
Chromatographic Separation
Crude products require silica gel chromatography (CHCl₃/hexane 5:5 v/v) to remove:
Spectroscopic Validation
Key characterization data for this compound:
Chemical Reactions Analysis
Key Data:
| Substrate (Indole) | Alkene | Yield (%) | By-Products |
|---|---|---|---|
| 4a (R = H) | 1a | 89 | Acetate 6aa (trace) |
| 4b (R = 5-Cl) | 1b | 85 | Formate 7ba (5%) |
| 4c (R = 5-F) | 1c | 82 | – |
Electron-deficient alkenes (e.g., 1a-c ) favor high yields, while electron-rich alkenes (e.g., 1d-e ) lead to side products like acetates (6 ) and formates (7 ) .
Rhodaelectro-Catalyzed Dehydrogenative Heck Reactions
A rhodium-catalyzed electrochemical method enables efficient synthesis of pyranoindole derivatives :
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Reactants : Indole-2-carboxylic acids and alkenes (e.g., styrenes).
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Conditions : Rhodium catalyst, constant current (5 mA), DCE solvent, room temperature .
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Mechanism : Sequential C–H activation and alkene insertion followed by oxidative cyclization.
Advantages:
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Avoids stoichiometric oxidants (uses electricity).
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Broad substrate scope for alkenes (e.g., aryl, vinyl, alkyl) .
Functionalization via Multicomponent Reactions
The compound serves as a precursor in multicomponent reactions to generate bioactive derivatives:
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Example : Reaction with aldehydes and malononitrile under borax catalysis yields pyranooxazolones (30 ), potential acetylcholinesterase inhibitors .
Biological Relevance:
Derivatives exhibit:
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
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Esterification : Treatment with ethanol/H₂SO₄ yields ethyl esters (e.g., 30 in ).
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Amidation : Coupling with amines (e.g., EDC/HOBt) forms carboxamides, enhancing solubility for pharmacological studies .
Oxidative Rearrangements
Under strong oxidants (e.g., Mn(OAc)₃), the pyran ring undergoes rearrangements:
Scientific Research Applications
7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Pyrano[3,2-b]indole derivatives: Compounds with similar pyrano-indole structures but varying functional groups and activities.
Uniqueness
7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid is unique due to its specific pyrano-indole structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique pyrano-indole structure contributes to its varied chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C12H7NO4, with a molar mass of 229.19 g/mol. Key physicochemical properties include a predicted density of 1.613 g/cm³ and a boiling point of approximately 602°C. The pKa value is estimated at 4.25, indicating its acidic nature .
| Property | Value |
|---|---|
| Molecular Formula | C12H7NO4 |
| Molar Mass | 229.19 g/mol |
| Density | 1.613 g/cm³ |
| Boiling Point | 602°C |
| pKa | 4.25 |
Antiviral Properties
Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. Specifically, derivatives of indole-2-carboxylic acid have shown promising inhibitory effects against HIV-1 integrase, an essential enzyme in the viral life cycle. For instance, modifications to the indole core significantly enhanced the inhibitory activity against integrase, with some derivatives achieving IC50 values as low as 0.13 μM .
Anticancer Activity
Indole derivatives are known for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Research indicates that some indole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Effects
In addition to antiviral and anticancer activities, indole derivatives have been explored for their antimicrobial properties. Compounds similar to this compound have demonstrated activity against a range of bacterial and fungal pathogens. Such findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
- Substituents on the Indole Ring : Variations at positions C2 and C6 have been shown to enhance binding affinity and biological activity.
- Length and Type of Side Chains : The introduction of longer alkyl or aromatic side chains can improve interaction with target proteins or enzymes.
A comprehensive SAR study is essential for optimizing the efficacy of this compound in therapeutic applications.
Case Studies
- HIV Integrase Inhibition : A study synthesized various indole derivatives and assessed their inhibitory effects on HIV integrase. One derivative exhibited an IC50 value of 0.13 μM, indicating strong potential as an antiviral agent targeting HIV .
- Anticancer Screening : Research involving indole derivatives showed that certain compounds could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of indole-carboxylic acid derivatives typically involves multi-step reactions, such as cyclization of precursor indole compounds under acidic or basic conditions. For example, analogous compounds like indole-7-carboxylic acid are synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling . Optimization can employ factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. Reaction progress should be monitored via TLC or HPLC, with purification via recrystallization or column chromatography .
Q. How should researchers handle contradictions in reported physical properties (e.g., melting points) for structurally similar indole derivatives?
- Methodological Answer : Discrepancies in physical data (e.g., melting points) often arise from impurities or polymorphic forms. For example, indole-7-carboxaldehyde has a documented mp of 85–91°C , but deviations may occur due to solvent residues. Researchers should cross-validate using differential scanning calorimetry (DSC) and ensure purity via techniques like NMR (>95% purity) or mass spectrometry. Contradictions in literature should be addressed by replicating synthesis protocols and reporting detailed experimental conditions .
Q. What safety precautions are critical when handling this compound, given its structural similarity to other indole derivatives?
- Methodological Answer : While specific toxicological data for this compound is limited, structurally related indole-carboxylic acids (e.g., indole-3-butyric acid) require full PPE, including P95 respirators for aerosol protection and nitrile gloves to prevent dermal exposure . Stability assessments under varying pH and temperature are advised, as decomposition products may pose hazards. Acute toxicity testing in vitro (e.g., cell viability assays) is recommended before in vivo studies .
Advanced Research Questions
Q. How can computational methods accelerate the design of reactions involving 7-oxo-3,7-dihydropyranoindole-carboxylic acid?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) uses reaction path search algorithms to identify optimal conditions for indole derivatives, reducing trial-and-error experimentation . Machine learning models trained on indole reaction datasets (e.g., solvent effects, catalyst performance) can further refine predictions .
Q. What strategies are effective for resolving low yields in the synthesis of fused indole-carboxylic acids?
- Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Advanced strategies include:
- Microwave-assisted synthesis to enhance reaction kinetics.
- Flow chemistry for precise control of residence time and temperature.
- DoE (Design of Experiments) to identify critical factors (e.g., reagent stoichiometry, pressure).
For example, studies on tetrahydrothiopyranoindoles demonstrated yield improvements by adjusting substituent electronic effects .
Q. How can researchers address conflicting bioactivity data for indole-carboxylic acid derivatives in pharmacological studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). A systematic approach includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
